molecular formula C24H21FN6OS B448864 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Katalognummer: B448864
Molekulargewicht: 460.5g/mol
InChI-Schlüssel: ZHNDSLJVGOCSJC-JFLMPSFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its diverse applications in various fields such as medicinal chemistry, pharmaceuticals, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.

    Introduction of the anilinomethyl group: This step involves the reaction of the triazole intermediate with aniline to introduce the anilinomethyl group.

    Attachment of the sulfanyl group:

    Formation of the acetohydrazide moiety: This step involves the reaction of the intermediate with hydrazine to form the acetohydrazide moiety.

    Introduction of the fluorobenzylidene group: This final step involves the condensation of the acetohydrazide intermediate with 4-fluorobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the anilinomethyl and fluorobenzylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or hydrazines, and substitution reactions may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Pharmaceuticals: The compound is explored as a potential drug candidate for various diseases, including bacterial and fungal infections, as well as cancer.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity, fluorescence, and stability.

    Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biochemical pathways, leading to disruption of cellular processes.

    Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication, transcription, or translation processes.

    Modulation of Receptors: The compound may interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:

    2-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound has a similar triazole structure but differs in the presence of a chlorophenyl group instead of a phenyl group.

    2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: This compound has a similar triazole structure but differs in the presence of a methylphenyl group and a phenylethanone moiety instead of a fluorobenzylidene group.

Eigenschaften

Molekularformel

C24H21FN6OS

Molekulargewicht

460.5g/mol

IUPAC-Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21FN6OS/c25-19-13-11-18(12-14-19)15-27-29-23(32)17-33-24-30-28-22(16-26-20-7-3-1-4-8-20)31(24)21-9-5-2-6-10-21/h1-15,26H,16-17H2,(H,29,32)/b27-15+

InChI-Schlüssel

ZHNDSLJVGOCSJC-JFLMPSFJSA-N

Isomerische SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F

SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F

Kanonische SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.